

Technical Support Center: Enhancing 13C NMR with Hyperpolarized Urea

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Compound of Interest		
Compound Name:	Urea-13C	
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Welcome to the technical support center for enhancing the signal-to-noise ratio (SNR) in 13C NMR using hyperpolarized urea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this advanced imaging technique.

Frequently Asked Questions (FAQs)

Q1: What is hyperpolarization and why is it used with 13C urea in NMR?

A1: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, far beyond the thermal equilibrium state.[1] In 13C NMR, which has a low natural abundance and a small gyromagnetic ratio, this results in a signal enhancement of over 10,000-fold.[2][3][4] This massive boost in signal allows for real-time metabolic and perfusion imaging with high sensitivity and specificity, which would otherwise be impossible with conventional 13C NMR.[5] Hyperpolarized [13C]urea is particularly useful as a perfusion agent because it is metabolically inactive, allowing for the assessment of blood flow without the confounding effects of metabolic conversion.[2][6]

Q2: What is dissolution Dynamic Nuclear Polarization (d-DNP)?

A2: Dissolution Dynamic Nuclear Polarization (d-DNP) is the most common method used to hyperpolarize 13C-labeled molecules like urea for in vivo NMR and MRI.[7][8] The process involves three main steps:

Troubleshooting & Optimization





- Polarization: The 13C-labeled urea, mixed with a stable organic radical, is cooled to very low temperatures (around 1 Kelvin) in a high magnetic field.[4][9] The sample is then irradiated with microwaves, which transfers the high polarization of the electron spins of the radical to the 13C nuclear spins.[10][11]
- Dissolution: The hyperpolarized solid sample is rapidly dissolved with a superheated solvent (typically sterile water or a buffer) to create an injectable liquid solution.[8][11]
- Injection and Acquisition: The hyperpolarized liquid is quickly transferred and injected into the subject, and 13C NMR data is acquired immediately to capture the enhanced signal before it decays back to thermal equilibrium.[3][4]

Q3: Why is 15N labeling of urea beneficial?

A3: Labeling urea with 15N (i.e., [13C, 15N2]urea) significantly improves the signal-to-noise ratio and image quality in hyperpolarized 13C NMR experiments.[7][12][13] This is primarily because it eliminates the strong scalar relaxation pathway between the 13C nucleus and the quadrupolar 14N nuclei.[7][13] This leads to:

- Longer T2 relaxation times: This allows for the use of imaging sequences like steady-state
 free precession (SSFP) which can provide a large signal enhancement.[7][12] In vivo, the T2
 of [13C, 15N2]urea can be significantly longer than that of [13C]urea, especially in tissues
 like the kidney.[7][13]
- Longer T1 relaxation times at low magnetic fields: This helps to minimize polarization loss during the transfer of the hyperpolarized sample from the polarizer to the MRI scanner.[14]

Q4: Can hyperpolarized urea be used simultaneously with other hyperpolarized probes?

A4: Yes, co-polarization and co-injection of hyperpolarized [13C, 15N2]urea with other probes, most notably [1-13C]pyruvate, is a powerful technique.[6][14] This allows for the simultaneous assessment of tissue perfusion (from urea) and metabolism (from the conversion of pyruvate to lactate, alanine, and bicarbonate).[14][15] This dual-agent approach can provide a more comprehensive picture of tissue physiology and pathophysiology, for example, in cancer diagnosis and treatment monitoring.[6][14]



Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR) in the final 13C NMR spectrum.

Potential Cause	Troubleshooting Steps
Insufficient Polarization	- Verify the polarization buildup time; ensure it is sufficient (typically 2.5-4 hours).[7][14] - Check the microwave frequency and power to ensure optimal electron spin resonance saturation Confirm the integrity and concentration of the polarizing agent (radical).[11]
Polarization Loss During Transfer	- Minimize the time between dissolution and injection.[16] - Use a magnetic tunnel or a bar magnet to maintain a magnetic field during sample transport, which is especially critical for [13C]urea to prevent T1 shortening at low fields. [7][16] - Consider using [13C, 15N2]urea, which has a longer T1 at low fields.[14]
Short T2 Relaxation Time In Vivo	- For [13C]urea, the in vivo T2 is inherently short. Consider using [13C, 15N2]urea, which has a significantly longer T2.[7][12][13] - Optimize the imaging sequence. For molecules with longer T2, like [13C, 15N2]urea, sequences like SSFP can provide substantial SNR gains.[7] [12]
Suboptimal Injection	 Ensure a rapid and complete bolus injection of the hyperpolarized agent Verify the catheter placement and patency.
Incorrect RF Transmit Power	- Calibrate the 13C transmitter power accurately using a phantom before the hyperpolarized experiment.[6][7]

Issue 2: Image Artifacts.



Potential Cause	Troubleshooting Steps
Off-Resonance Effects	- Ensure proper shimming of the magnet to achieve a homogeneous B0 field The use of [13C, 15N2]urea can reduce off-resonance artifacts caused by J-coupling.[14][17]
Motion Artifacts	- Properly anesthetize and immobilize the animal subject Use motion correction techniques during image reconstruction if possible.
Banding Artifacts in SSFP Images	- These can occur with [13C]urea due to its short T2.[7] Using [13C, 15N2]urea with its longer T2 can mitigate these artifacts.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from hyperpolarized urea experiments.

Table 1: Relaxation Times (T1 and T2) of Hyperpolarized Urea

Isotope	Medium	T1 (s)	T2 (s)
[13C]urea	In vivo (Aorta)	-	0.28 ± 0.03[7][13]
[13C]urea	In vivo (Kidney)	-	0.23 ± 0.03[7][13]
[13C, 15N2]urea	In vivo (Aorta)	~50[14][17]	1.3 ± 0.3[7][12][13]
[13C, 15N2]urea	In vivo (Kidney Cortex/Medulla)	-	6.3 ± 1.3[7][12][13]
[13C, 15N2]urea	In vivo (Kidney Pelvis)	-	11 ± 2[7][12][13]
[13C, 15N2]urea	Aqueous Solution (37 °C, 3T)	-	> 200-fold increase over [13C]urea[18]

Table 2: Polarization and Signal Enhancement



Parameter	Value
Typical 13C Polarization Level	10% - 40%[3][7][14]
Reported Maximum 13C Polarization	Up to 70%[7]
SNR Enhancement over Thermal Equilibrium	> 10,000-fold[2][3][4]
SNR Increase of [13C, 15N2]urea over [13C]urea	> 4-fold[7][12][13]

Experimental Protocols

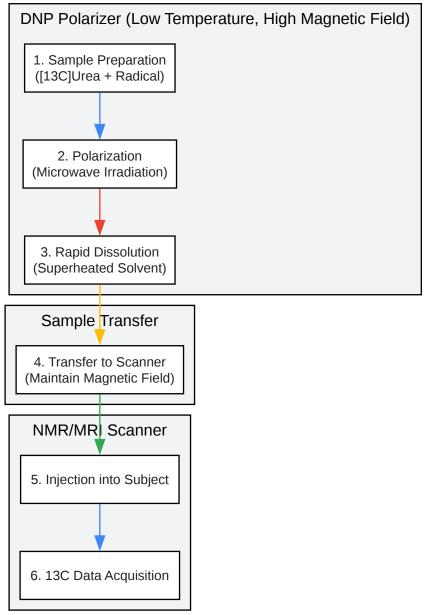
1. Sample Preparation for Dissolution DNP

This protocol is a generalized summary based on common practices.[7][14][19]

- Prepare the Urea Mixture:
 - For co-polarization of pyruvate and urea, a mixture can be prepared. For example, dissolve [13C, 15N2]urea in sterile water and add a polarizing agent (e.g., AH111501 sodium salt).[19]
 - Separately, mix [1-13C]pyruvic acid with the polarizing agent.[19]
 - Load the urea solution into a cryovial first, followed by the pyruvic acid mixture.
- Radical Addition: A stable organic radical (e.g., OXO63 trityl radical or AH111501) is added to the sample at a concentration of approximately 15-25 mM.[11][20]
- Freezing: The sample is rapidly frozen to create a glass-like state, which is crucial for efficient DNP.
- 2. Dissolution DNP Workflow



Dissolution DNP Workflow for Hyperpolarized 13C Urea



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Dissolution DNP workflow for hyperpolarized 13C urea experiments.

3. In Vivo Imaging Protocol (Rodent Model)

This is a representative protocol for animal imaging.[6][7]

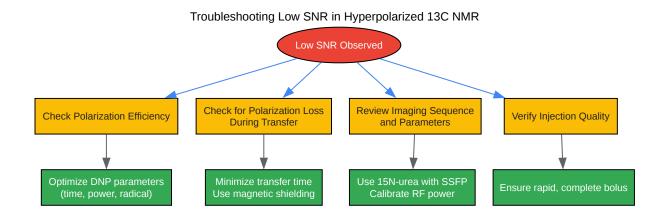
Animal Preparation: Anesthetize the animal and place a catheter in the tail vein for injection.



- Positioning: Position the animal in the MRI scanner.
- · Hyperpolarized Agent Preparation:
 - Polarize approximately 107 mg of the urea sample for about 2.5 hours.
 - Dissolve the sample in 5 mL of phosphate-buffered saline (PBS) to yield a final concentration of around 110 mM.[7]
- Injection: Inject approximately 3 mL of the hyperpolarized urea solution over 12 seconds via the tail vein catheter.[7]
- Image Acquisition:
 - Begin the 13C imaging sequence at the start of or immediately following the injection.
 - A balanced steady-state free precession (bSSFP) sequence is often used, especially for [13C, 15N2]urea, to leverage its long T2 for higher SNR.[6][7]
 - Acquire dynamic images to observe the perfusion of the agent.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low SNR





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A logical workflow for troubleshooting low signal-to-noise ratio.

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